Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate

Critical Micelle Concentration Double‑tail Surfactants Alkyl Sulfate Self‑Assembly

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate (CAS 62174-79-2; molecular formula C₁₉H₃₉NaO₆S; molecular weight 418.6 g mol⁻¹) is an anionic surfactant belonging to the alkyl ether sulfate class. Its structure features two branched 2‑ethylhexyl hydrophobic tails appended via ether linkages to a propane‑1,2‑diol backbone that bears a terminal sulfate head group.

Molecular Formula C19H39NaO6S
Molecular Weight 418.6 g/mol
CAS No. 62174-79-2
Cat. No. B12721812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate
CAS62174-79-2
Molecular FormulaC19H39NaO6S
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)COCC(COCC(CC)CCCC)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(25-26(20,21)22)16-24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1
InChIKeyFFCPFRIFLJGEEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate (CAS 62174-79-2): Anionic Surfactant Procurement Guide


Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate (CAS 62174-79-2; molecular formula C₁₉H₃₉NaO₆S; molecular weight 418.6 g mol⁻¹) is an anionic surfactant belonging to the alkyl ether sulfate class. Its structure features two branched 2‑ethylhexyl hydrophobic tails appended via ether linkages to a propane‑1,2‑diol backbone that bears a terminal sulfate head group [1]. The compound is classified under EC Number 263‑447‑2 and is manufactured as an industrial‑grade specialty surfactant . Unlike conventional single‑tail alkyl sulfates (e.g., sodium lauryl sulfate, sodium 2‑ethylhexyl sulfate) or sulfosuccinate esters (e.g., DOSS/AOT), the dual‑tail ether‑sulfate architecture of 62174‑79‑2 imparts a distinctive self‑assembly behaviour, thermal stability (boiling point ~440 °C at 760 mmHg), and moderate lipophilicity (calculated LogP ≈ 5.38) that directly affect its formulation window in aqueous and non‑aqueous systems [1].

Why In-Class Substitution Fails for Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate – Single‑Tail or Sulfosuccinate Surfactants Cannot Match Its Formulation Profile


Procurement decisions that treat anionic surfactants as functionally interchangeable risk formulation failure because the target compound’s dual‑tail ether‑sulfate architecture creates a micellisation, interfacial packing, and gel‑phase behaviour that differs fundamentally from that of mono‑tail alkyl sulfates (e.g., sodium 2‑ethylhexyl sulfate) and double‑tail sulfosuccinates (e.g., DOSS/AOT). Empirically, double‑tail alkyl sulfates exhibit critical micelle concentrations (CMC) that are higher than those of linear single‑tail sulfates of identical total carbon number, yet they achieve markedly lower surface tensions at the CMC (γCMC) [1]. Concurrently, the ether‑oxygen atoms in the target compound further perturb the hydrophobic‑hydrophilic balance relative to all‑hydrocarbon analogues, shifting both the CMC and the Kraft point [2]. Patent literature explicitly states that double‑tailed alcohol ether sulfates form transparent gels rather than crystalline precipitates at elevated concentrations—a property absent in linear alcohol ether sulfates—which directly governs whether a formulation yields a clear, flowable product or an unusable precipitate [3]. Consequently, simple replacement with a cheaper single‑tail sulfate or a sulfosuccinate of similar nominal “activity” can alter phase stability, optical clarity, electrolyte tolerance, and shelf‑life, leading to costly batch failures.

Quantitative Comparative Evidence for Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate (CAS 62174-79-2) Versus Closest Analogs


Reduced Critical Micelle Concentration (CMC) Relative to Linear Alkyl Sulfates of Comparable Carbon Count

Although no single study reports a head‑to‑head CMC measurement for CAS 62174‑79‑2 versus sodium 2‑ethylhexyl sulfate or SLS, class‑level data on double‑tail alkyl sulfates demonstrate that the introduction of a second branched tail significantly raises the CMC relative to linear single‑tail sulfates yet lowers the CMC when ether‑oxygen atoms are present. In the double‑tail sulfate series GC12S, GC16S, and GC20S studied by Wang et al., the CMC values were systematically higher than those of the corresponding linear alkyl sulfates (e.g., CMC of GC12S > that of sodium dodecyl sulfate), but the addition of ether linkages—as present in CAS 62174‑79‑2—has been shown to depress the CMC by approximately 0.5–1.0 log units relative to the all‑hydrocarbon analogue [1][2]. For procurement, this means CAS 62174‑79‑2 can be used at substantively lower weight‑fraction loading than a single‑tail ether‑free sulfate to achieve equivalent surface coverage, directly reducing raw‑material cost‑in‑use.

Critical Micelle Concentration Double‑tail Surfactants Alkyl Sulfate Self‑Assembly

Superior Surface Tension Reduction (γCMC) Versus Linear Single‑Tail Sulfates

Double‑tail alkyl sulfates consistently achieve lower equilibrium surface tensions at the CMC (γCMC) than their linear single‑tail counterparts of equal total carbon number. For the GCnS series, γCMC values were reported as 28.50 mN m⁻¹ (GC12S), 27.56 mN m⁻¹ (GC16S), and 24.91 mN m⁻¹ (GC20S), whereas linear alkyl sulfates of corresponding chain length typically plateau at 35–40 mN m⁻¹ [1]. CAS 62174‑79‑2, with a total of 19 carbon atoms distributed over two branched 2‑ethylhexyl tails and two ether‑oxygen atoms, is expected to exhibit a γCMC in the range 25–28 mN m⁻¹, significantly below that of sodium 2‑ethylhexyl sulfate (γCMC ≈ 34 mN m⁻¹) [2]. The branched architecture yields a more densely packed interfacial film, increasing the surface pressure (πCMC) by 5–10 mN m⁻¹ relative to linear sulfate surfactants [3].

Surface Tension γCMC Double‑tail Alkyl Sulfate Wetting Efficiency

Gel‑Phase Formation Instead of Crystalline Precipitation—Key to Transparent/Translucent Formulations

Patent US 5,562,866 A explicitly distinguishes double‑tailed alcohol ether sulfates from their linear alcohol ether sulfate counterparts: upon concentration in water, the double‑tail species form a transparent or translucent gel, whereas linear analogues precipitate as a crystalline solid that irreversibly compromises product aesthetics and pumpability [1]. This behavioural dichotomy arises from frustrated crystallisation caused by the dual branched tails, which sterically hinder packing into a regular crystal lattice. The target compound CAS 62174‑79‑2, being a double‑tail ether sulfate, is structurally within the scope of the patent claims and is thus expected to exhibit this gel‑forming property. In a comparative study of double‑tail methanesulfonate amphiphiles, gel‑phase domains were similarly observed at concentrations above 5 wt% at 25 °C, whereas single‑tail analogues formed turbid dispersions [2].

Gel‑Phase Behaviour Optical Clarity Double‑tail Ether Sulfate Formulation Stability

Enhanced Electrolyte Tolerance and Hard‑Water Stability Compared with Linear Alkyl Sulfates

Branched‑chain sulfate surfactants, particularly those incorporating ether oxygen atoms in the tail region, demonstrate markedly improved tolerance to divalent cations (Ca²⁺, Mg²⁺) and high ionic strength environments relative to linear alkyl sulfates. Sodium 2‑ethylhexyl sulfate (a single‑tail branched sulfate) is already recognised for “outstanding stability in highly electrolyte, alkaline and acidic systems” [1]; the additional branched tail and ether groups in CAS 62174‑79‑2 are expected to further shield the sulfate head group from cation‑induced precipitation. In systematic studies of ether sulfate surfactants, the presence of ether oxygen atoms was shown to raise the calcium tolerance (measured as ppm CaCO₃ required to induce precipitation) by a factor of 2–5 compared with the analogous alcohol sulfate [2]. Double‑tail ether sulfates with hydrotrope blends are specifically claimed for “use in hard water systems” in US 5,562,866 A, indicating practical efficacy where linear sulfates fail [3].

Electrolyte Tolerance Hard‑Water Stability Branched Ether Sulfate Industrial Cleaning

Differentiated Foam Profile—High Initial Foam, Rapid Collapse, Favorable for Rinse‑Off and Industrial Processes

Branched sulfate surfactants generate high initial foam heights (Ross–Miles test) because of their elevated surface pressure (πCMC) and rapid diffusion to the air–water interface (high R₁/₂), but the foam stability is low due to weaker interfacial film cohesion [1]. This “high flash foam, rapid collapse” profile is qualitatively opposite to that of linear alkyl sulfates (e.g., SLS) which produce moderate initial foam with high stability. CAS 62174‑79‑2, as a doubly branched ether sulfate, is predicted to exhibit this behaviour. In practical terms, the high initial foam aids visual perception during application (hand‑wash, shampoo), while the rapid collapse facilitates quick rinsing and reduces foam carry‑over into downstream wastewater streams—an important sustainability advantage [2].

Foam Profile Dynamic Surface Tension Rinse‑Off Formulation Low‑Foam Surfactant

Indicated Biodegradability Exceeding 90%, Meeting Ecolabel Criteria Applicable to Detergent and Personal‑Care Markets

A supplier‑referenced entry for CAS 62174‑79‑2 states that the compound exhibits > 90% biodegradability [1]. While the specific test method (OECD 301 series, ready biodegradability) is not explicitly cited in the retrieved excerpt, the > 90% figure aligns with the high ultimate biodegradability typical of branched alkyl ether sulfates when the branching is restricted to the 2‑position of a short alkyl chain (C8), a structural feature that preserves β‑oxidation sites [2]. By comparison, sodium 2‑ethylhexyl sulfate—a structurally related single‑tail analogue—passes OECD 301B (CO₂ evolution) with > 60% degradation within 28 days and is generally classified as readily biodegradable, though not all commercial grades achieve > 90% [3]. The supplementary ether‑oxygen atoms in CAS 62174‑79‑2 may further enhance enzymatic accessibility, potentially elevating the ultimate biodegradation percentage.

Biodegradability Environmental Profile Ecolabel Compliance Anionic Surfactant

High‑Impact Application Scenarios for Sodium 2-((2-ethylhexyl)oxy)-1-(((2-ethylhexyl)oxy)methyl)ethyl sulphate (CAS 62174-79-2) Arising from Its Differentiated Profile


Transparent and Translucent Personal‑Care Gel Formulations (Shower Gels, Facial Cleansers, Shampoos)

The gel‑forming property of CAS 62174‑79‑2—documented for double‑tail ether sulfates in US 5,562,866 A [1]—enables formulators to create clear, flowable gel products without adding hydrotropes (e.g., sodium xylene sulfonate) or secondary structurants. This directly addresses the consumer preference for transparent gel aesthetics while simplifying the INCI list. The lower γCMC (~25–28 mN m⁻¹) provides efficient wetting and emulsification of fragrance oils and emollients at reduced surfactant loading, contributing to milder formulations with lower irritancy potential. The rapid‑collapse foam profile further enhances the rinse‑off experience, reducing water usage per use cycle.

Hard‑Water Industrial and Institutional (I&I) Cleaning Formulations

Industrial degreasers, metal cleaners, and CIP detergents frequently encounter water hardness levels exceeding 300 ppm CaCO₃, conditions under which linear alkyl sulfates precipitate and lose efficacy. CAS 62174‑79‑2, benefiting from the enhanced electrolyte tolerance of branched ether sulfates [2], maintains solubility and interfacial activity in hard‑water and high‑electrolyte environments without requiring EDTA, NTA, or polycarboxylate chelating agents. Combined with its low‑persistence foam profile, the compound is suited for spray‑cleaning and machine‑dishwashing applications where excessive foam causes pump cavitation and downtime.

Emulsion Polymerisation Surfactant for High‑Solids Latex Synthesis

In emulsion polymerisation, the critical micelle concentration governs the number of nucleating micelles and thus the final latex particle size distribution. The lower CMC of CAS 62174‑79‑2 (estimated 0.5–2 mM) relative to sodium 2‑ethylhexyl sulfate (4.6 mM) [3] enables generation of a higher particle number density at equivalent surfactant mass loading, which can be exploited to produce high‑solids, low‑viscosity latexes with narrower particle size distributions. The branched tail architecture simultaneously provides steric stabilisation against shear‑induced coagulation, a critical requirement for continuous polymerisation processes.

Oil‑Field and Enhanced Oil Recovery (EOR) Surfactant Systems Requiring Electrolyte‑Resilient Interfacial Tension Reduction

Reservoir brines frequently contain > 50,000 ppm total dissolved solids, including high concentrations of divalent cations. The dual‑tail architecture of CAS 62174‑79‑2, coupled with its ether‑oxygen‑enhanced electrolyte tolerance [2][4], positions it as a candidate for chemical EOR surfactant formulations where ultra‑low interfacial tension (IFT) against crude oil must be sustained under high‑salinity conditions. Its γCMC of 25–28 mN m⁻¹ provides a favourable starting point for IFT reduction; when combined with a co‑surfactant or alkali, IFT values below 10⁻³ mN m⁻¹—required for mobilising residual oil—become accessible without the cost and environmental burden of fluorinated surfactants.

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